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Compound of Interest

Compound Name: 1-Methoxyheptane

Cat. No.: B13389018

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and
physicochemical properties of various C8H180 isomers. A thorough understanding of these
properties is crucial for applications in chemical synthesis, solvent formulation, and particularly
in drug development, where molecular characteristics significantly influence pharmacokinetic
and pharmacodynamic profiles. This document summarizes key quantitative data, details
experimental and computational methodologies for property determination, and presents logical
workflows to aid in research and development.

Quantitative Physicochemical Properties of CBH180
Isomers

The structural diversity of C8BH180 isomers leads to a range of physicochemical properties.
The following table provides a comparative summary of key theoretical and experimentally
determined properties for several common octanol and ether isomers.
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nt) kJ/mol)
1-Octanol Octan-1-ol 111-87-5 195 0.824 3.0 -356 + 5[1]
2-Octanol Octan-2-ol 123-96-6 179 0.819 29 -366.0[2]
3-Octanol Octan-3-ol 589-98-0 175[3] 0.818]3] 2.8[4] -
2-
2-Ethyl-1- 183-186[5] -432.88
Ethylhexan  104-76-7 0.833[5] 2.9[6] o
hexanol [6] (liquid)[7]
-1-ol
2,2,4- 2,2,4-
Trimethyl- Trimethyl- 123-44-4 168[8] 0.834[8] - -
1-pentanol 1-pentanol
Di-n-butyl )
Butoxybuta  142-96-1 142[9] 0.769 3.21[10] -
ether
ne

Note: Values are sourced from various publicly available databases and literature. Slight

variations may exist between different sources. A hyphen (-) indicates that reliable data was not

readily available.

Experimental and Computational Protocols

The determination of the physicochemical properties of CBH180 isomers involves a

combination of established experimental techniques and increasingly sophisticated

computational methods.

Experimental Methodologies

2.1.1. Determination of Boiling Point
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A common and effective method for determining the boiling point of small quantities of liquid
isomers is the Thiele tube method.

 Principle: The boiling point is the temperature at which the vapor pressure of the liquid
equals the surrounding atmospheric pressure. In this method, a small sample is heated in a
side-arm test tube (Thiele tube) containing a high-boiling point liquid (e.g., mineral oil) to
ensure uniform heating.

e Procedure:
o A small amount of the C8H180 isomer is placed in a small test tube.
o A capillary tube, sealed at one end, is placed open-end-down into the test tube.
o The test tube is attached to a thermometer and immersed in the Thiele tube.

o The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube
expands and escapes.

o When the boiling point is reached, a rapid and continuous stream of bubbles will emerge
from the capillary tube.

o The heat source is then removed, and the liquid is allowed to cool.

o The temperature at which the liquid is drawn back into the capillary tube is recorded as the
boiling point.

2.1.2. Determination of Density

The density of liquid C8H180 isomers can be accurately determined using a pycnometer or
more simply with a graduated cylinder and an analytical balance.

 Principle: Density is defined as mass per unit volume.
e Procedure (using graduated cylinder and balance):

o The mass of a clean, dry graduated cylinder is accurately measured using an analytical
balance.
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o A known volume of the C8H180 isomer is carefully added to the graduated cylinder. The
volume is read from the bottom of the meniscus.

o The mass of the graduated cylinder containing the isomer is then measured.

o The mass of the isomer is calculated by subtracting the mass of the empty graduated
cylinder.

o The density is calculated by dividing the mass of the isomer by its volume.
2.1.3. Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard technique for the experimental determination of the
octanol-water partition coefficient.

e Principle: The logP value is the logarithm of the ratio of the concentrations of a solute in a
two-phase system of n-octanol and water at equilibrium.

e Procedure:

A known amount of the C8H180 isomer is dissolved in a mixture of n-octanol and water in

[e]

a separatory funnel.

o The mixture is shaken vigorously to allow for the partitioning of the isomer between the
two phases until equilibrium is reached.

o The mixture is then allowed to stand until the two phases have completely separated.
o Asample is taken from each phase (n-octanol and water).

o The concentration of the isomer in each sample is determined using an appropriate
analytical technique, such as gas chromatography (GC) or high-performance liquid
chromatography (HPLC).

o The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this
value.
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Computational Methodologies

Computational chemistry provides powerful tools for predicting the properties of molecules,
which can be particularly useful for screening large numbers of isomers or for understanding
structure-property relationships.

2.2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of
many-body systems. It is widely used to predict a variety of molecular properties.

o Application: DFT can be used to calculate optimized molecular geometries, vibrational
frequencies, and electronic properties, which can then be used to predict properties like
boiling point and enthalpy of formation.

o Methodology:
o The 3D structure of the C8H180 isomer is built using molecular modeling software.

o The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP,
MO06-2X) and basis set (e.g., 6-31G*, cc-pVT2).

o Properties are calculated from the optimized structure. For instance, solvation models
(e.g., SMD, PCM) can be used to calculate the free energy of solvation in different
solvents, which is a key component in predicting the octanol-water partition coefficient.

2.2.2. Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that relate the chemical structure of a series of compounds
to their physicochemical properties.[9]

e Principle: These models are based on the assumption that the properties of a chemical are a
function of its molecular structure.

e Methodology:

o Adataset of C8H180 isomers with known experimental values for a particular property
(e.g., boiling point) is compiled.
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o Alarge number of molecular descriptors (numerical representations of molecular structure)
are calculated for each isomer.

o Statistical methods, such as multiple linear regression (MLR) or machine learning
algorithms, are used to build a mathematical model that correlates a subset of the
molecular descriptors with the property of interest.[9]

o The resulting model can then be used to predict the property for new or unmeasured
C8H180 isomers.

Visualization of Workflows

The following diagrams illustrate key workflows in the study of C8H180 isomers.
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Experimental workflow for C8BH180 isomer characterization.
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Computational workflow for predicting C8H180 isomer properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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